2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the benzoxazine family This compound is known for its unique structural features, which include a benzoxazine ring fused with a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one typically involves the cyclization of 2-aminophenol with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxybenzoxazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxybenzoxazine derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hydroxyphenyl)benzothiazole
- 2-(Hydroxyphenyl)benzoxazole
- 2-(Hydroxyphenyl)benzofuran
Uniqueness
2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications .
Eigenschaften
Molekularformel |
C21H13NO5 |
---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
[2-(4-oxo-1,3-benzoxazin-2-yl)phenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C21H13NO5/c23-16-10-4-1-7-13(16)21(25)27-18-12-6-3-9-15(18)20-22-19(24)14-8-2-5-11-17(14)26-20/h1-12,23H |
InChI-Schlüssel |
DBPWUBLFMOTPPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N=C(O2)C3=CC=CC=C3OC(=O)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.